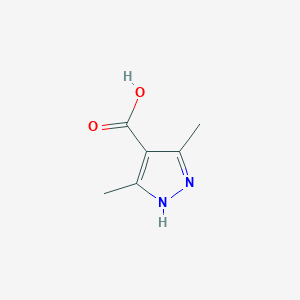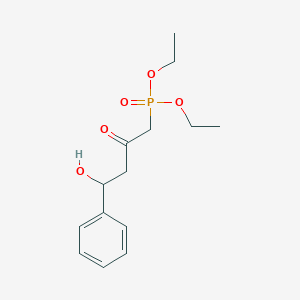
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate, also known as DEOP, is a phosphonate derivative that has been extensively studied for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.34 g/mol. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate is not well understood, but it is believed to act as a phosphonate inhibitor of enzymes involved in various biological processes. This includes the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been shown to exhibit a range of biochemical and physiological effects in various studies. This includes its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of various neurological disorders, including Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate in lab experiments is its unique chemical structure, which allows it to exhibit a range of biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new treatments for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate and its potential implications for various biological processes.
Synthesemethoden
The synthesis of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate involves the reaction of diethyl phosphite with 4-hydroxy-2-oxo-4-phenylbutyric acid. The reaction is typically carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug discovery and development.
Eigenschaften
CAS-Nummer |
113847-99-7 |
|---|---|
Produktname |
Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate |
Molekularformel |
C14H21O5P |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O5P/c1-3-18-20(17,19-4-2)11-13(15)10-14(16)12-8-6-5-7-9-12/h5-9,14,16H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
PZGPHVQDUFPFNU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Kanonische SMILES |
CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



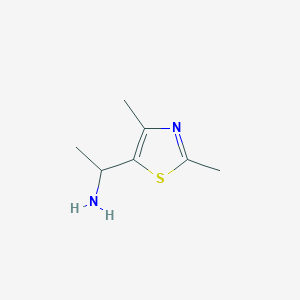



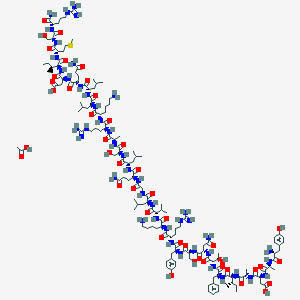

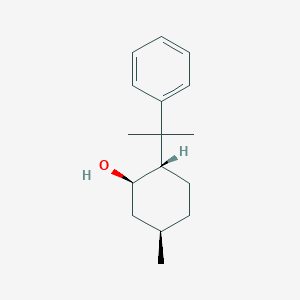
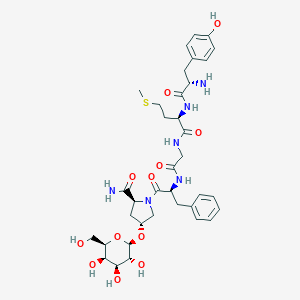
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
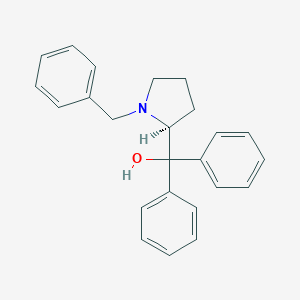

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
